Melamine cyanurate

Overview

Description

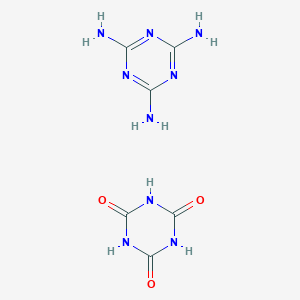

. This compound is not a salt despite its non-systematic name. It is held together by an extensive two-dimensional network of hydrogen bonds between the two compounds, reminiscent of the guanine-cytosine base pairs found in DNA . Melamine cyanurate is widely recognized for its flame-retardant properties and is commonly used in various industrial applications .

Mechanism of Action

Target of Action

Melamine cyanurate is primarily used as a flame retardant . Its primary targets are various types of polymers, including polybutylene terephthalate (PBT), polyamide 6 (nylon 6), and polyamide 6,6 (nylon 6:6) . These materials are commonly used in electronic appliances, automobiles, furniture, and construction .

Mode of Action

This compound acts as a flame retardant via a condensed-phase mechanism . It forms a crystalline complex from a 1:1 mixture of melamine and cyanuric acid . This complex is held together by an extensive two-dimensional network of hydrogen bonds between the two compounds .

Biochemical Pathways

It’s known that the compound forms spoke-like crystals from aqueous solutions . These crystals have been implicated as a causative agent for toxicity seen in certain contamination incidents .

Pharmacokinetics

The pharmacokinetics of this compound significantly alter when administered as a preformed complex compared to the individual administration of melamine and cyanuric acid . The preformed complex results in reduced bioavailability of both compounds, lower observed maximum serum concentrations, delayed peak concentrations, and prolonged elimination half-lives .

Result of Action

The primary result of this compound’s action is its flame-retardant properties. When incorporated into high-impact polystyrene (HIPS), it can significantly reduce the peak heat release rate and total heat release . Additionally, it increases the carbon residue of the material, forming a dense and stable carbon layer on the surface of the HIPS composites .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the ratio of this compound to other compounds can affect its flame-retardant properties . Furthermore, the formation of this compound crystals can be influenced by the presence of aqueous solutions .

Biochemical Analysis

Biochemical Properties

Melamine cyanurate forms spoke-like crystals from aqueous solutions . The formation of these crystals can be harmful to organisms as it induces the formation of this compound crystals in the kidney .

Cellular Effects

The co-administration of melamine and cyanuric acid causes renal crystal formation . These crystals can lead to severe damage in renal cells .

Molecular Mechanism

This compound’s toxicity is mainly due to its ability to bind other substances such as cyanuric acid . This binding occurs through the formation of hydrogen bonds in an aqueous environment, as happens when both triazines are administered concurrently .

Temporal Effects in Laboratory Settings

In a study involving rainbow trout, the formation of this compound crystals in the kidney was found to be dose and time-dependent . Even after six weeks of withdrawal, crystals persisted in the kidney of trout treated with the highest triazine dose .

Dosage Effects in Animal Models

In the same study, the prooxidant effects of melamine and cyanuric acid were evaluated on oxidative stress markers such as catalase, glutathione S-transferase, and malondialdehyde . Melamine, with or without cyanuric acid, was found to exert a higher prooxidant effect than cyanuric acid dispensed singly .

Preparation Methods

Melamine cyanurate can be synthesized by mixing equimolar quantities of melamine and cyanuric acid in water. The mixture is then subjected to evaporation, resulting in the formation of the crystalline complex . This method is simple and cost-effective, making it suitable for industrial production . Another method involves the in situ polymerization of polyamide 6 with silica-modified this compound, which is environmentally friendly and does not require large amounts of water .

Chemical Reactions Analysis

Melamine cyanurate undergoes various chemical reactions, including hydrogen bonding and complex formation. It forms stable complexes with cyanuric acid through hydrogen bonding, which can be detected using surface-enhanced Raman spectroscopy . The compound is also involved in colorimetric reactions with silver nanoparticles, where melamine-modified silver nanoparticles bind to cyanuric acid, resulting in a color change . These reactions are typically carried out under mild conditions and result in the formation of stable complexes .

Scientific Research Applications

Melamine cyanurate has a wide range of scientific research applications. It is extensively used as a flame retardant in plastics, textiles, electronics, building materials, and transportation industries . The compound is also employed in photoelectrochemical applications, where this compound microrods decorated with tin dioxide quantum dots enhance the performance of photoelectrochemical water-splitting systems . Additionally, this compound is used in the preparation of flame-retardant polyamide-6 composites, which exhibit excellent flame retardancy and mechanical properties .

Comparison with Similar Compounds

Melamine cyanurate is often compared with other flame retardants such as aluminum hypophosphite and ammonium polyphosphate . While aluminum hypophosphite and ammonium polyphosphate are effective flame retardants, this compound offers unique advantages such as higher thermal stability and the ability to form stable hydrogen-bonded networks . Similar compounds include melamine, cyanuric acid, and melamine isocyanurate, each of which has distinct properties and applications .

Properties

IUPAC Name |

1,3,5-triazinane-2,4,6-trione;1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.C3H3N3O3/c4-1-7-2(5)9-3(6)8-1;7-1-4-2(8)6-3(9)5-1/h(H6,4,5,6,7,8,9);(H3,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKXQUJXLSSJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

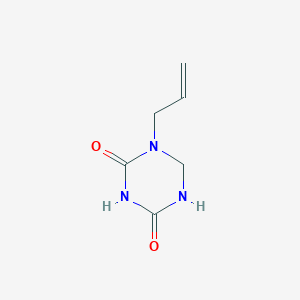

C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76067-50-0 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, polymer with 1,3,5-triazine-2,4,6-triamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76067-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3068043 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16133-31-6, 37640-57-6 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16133-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine cyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37640-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016133316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melamine cyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037640576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melamine cyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

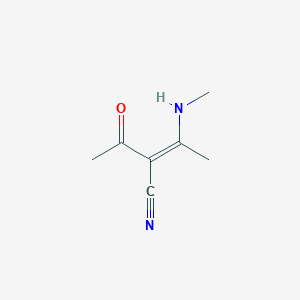

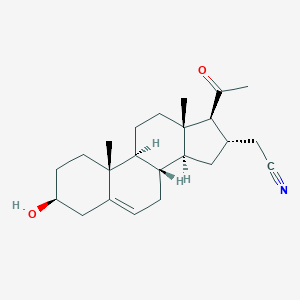

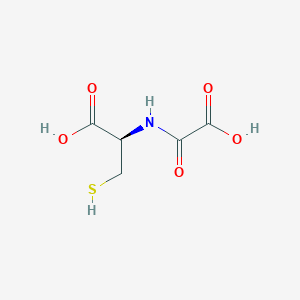

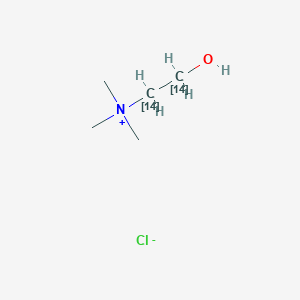

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does melamine cyanurate exert its toxic effects in biological systems?

A1: [] this compound, when ingested, can lead to the formation of crystals in the nephrons of the kidneys. These crystals can cause physical damage to the kidneys, leading to renal dysfunction and, in severe cases, death. This mechanism of toxicity has been observed in animal models, particularly in cats and dogs. [, ]. Furthermore, studies on human renal proximal tubular cells show that this compound crystals can disrupt tight junction integrity, induce oxidative DNA damage, and stimulate the production of inflammatory cytokines like IL-5, IL-6, IL-8, and MCP-1. []

Q2: Can altering urinary pH mitigate the toxicity of this compound?

A2: [] Research suggests that acidifying urine might help to reduce the renal toxicity caused by this compound. A study found that administering ammonium chloride to rats exposed to melamine and cyanuric acid led to a lower urinary pH, a decrease in this compound crystal formation in the kidneys, and a reduced incidence of renal lesions [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound is a complex formed from melamine (C3H6N6) and cyanuric acid (C3H3N3O3) in a 1:1 molar ratio. Its molecular formula is C6H9N9O3, and its molecular weight is 255.19 g/mol.

Q4: How is this compound typically characterized using spectroscopic techniques?

A4: [] Several spectroscopic techniques are employed to characterize this compound. Fourier-transform infrared spectroscopy (FTIR) is often used to identify the functional groups present in the compound [, ]. X-ray diffraction (XRD) is utilized to analyze the crystal structure of this compound [, , ]. Terahertz spectroscopy has also been employed to study the organizational properties of this compound synthesized from specific precursors [].

Q5: What are the applications of this compound as a flame retardant?

A5: [] this compound is frequently added as a flame retardant to various materials, including nylon [, , , ], polylactic acid [], polyphenylene ether blends [], silicone rubber [], styrene-butadiene rubber [], epoxy resins [, ], polyamide 6 [, , ], and phenolic foam [].

Q6: How does the presence of this compound impact the flammability of nylon?

A6: [] Adding this compound to nylon significantly enhances its flame retardancy. Studies have demonstrated that incorporating this compound into nylon 66 composites can lead to a V-0 rating in the UL-94 flammability test, indicating a high level of flame resistance []. The mechanism is attributed to the release of noncombustible gases by this compound upon heating, creating a barrier between the material and the flame, thus preventing fire spread [].

Q7: Does this compound affect the mechanical properties of materials it is added to?

A7: [] The impact of this compound on mechanical properties can vary depending on the specific material and the amount added. For instance, in nylon 6 composites, the incorporation of modified this compound led to improvements in tensile strength and flexural strength []. Conversely, in polyamide 6, adding this compound can sometimes negatively impact elongation properties, though it can enhance the tensile modulus [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)

![3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium bromide](/img/structure/B34390.png)